2-Bromooxazole

Catalog No.
S734283
CAS No.
125533-82-6
M.F
C3H2BrNO
M. Wt
147.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromooxazole

CAS Number

125533-82-6

Product Name

2-Bromooxazole

IUPAC Name

2-bromo-1,3-oxazole

Molecular Formula

C3H2BrNO

Molecular Weight

147.96 g/mol

InChI

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H

InChI Key

YCHPNSOKVRTPES-UHFFFAOYSA-N

SMILES

C1=COC(=N1)Br

Canonical SMILES

C1=COC(=N1)Br

The exact mass of the compound 2-Bromooxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromooxazole is a reactive, bifunctional heterocyclic building block primarily utilized as a C2-electrophile in transition-metal-catalyzed cross-coupling reactions. Featuring a bromine atom directly adjacent to the oxazole heteroatoms, it serves as a direct precursor for 2-substituted oxazoles—a structural motif prevalent in pharmaceuticals, agrochemicals, and complex natural products [1]. By offering a pre-installed halogen handle at the most electron-deficient position of the ring, 2-bromooxazole eliminates the need for cryogenic lithiation or complex C-H activation protocols during late-stage functionalization, streamlining synthetic workflows and improving overall processability[2].

Substituting 2-bromooxazole with unsubstituted oxazole or 2-chlorooxazole fundamentally alters the synthetic workflow and reaction efficiency. Unsubstituted oxazole requires strong bases (e.g., n-BuLi) at cryogenic temperatures (-78 °C) for C2-lithiation, a process that risks ring-opening to the acyclic isonitrile enolate and is incompatible with base-sensitive functional groups [1]. While 2-chlorooxazole can undergo cross-coupling, the stronger C-Cl bond exhibits a higher activation energy for oxidative addition by palladium catalysts compared to the C-Br bond, typically necessitating elevated temperatures, longer reaction times, or specialized electron-rich phosphine ligands [2]. Furthermore, attempting to synthesize 2-bromooxazole in-house via Sandmeyer-type reactions often yields inseparable mixtures of mono- and dibrominated species, making procurement of the pure 2-bromooxazole critical for reproducible downstream yields [2].

Oxidative Addition Reactivity in Cross-Coupling (vs 2-Chlorooxazole)

In palladium-catalyzed cross-coupling reactions, the nature of the C2-halogen dictates the required catalyst stringency. 2-Bromooxazole readily undergoes Suzuki-Miyaura and Stille couplings under standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) due to the lower bond dissociation energy of the C-Br bond [1]. In contrast, 2-chlorooxazoles often require highly active, specialized catalyst systems (such as PCy3/Pd(OAc)2) or significantly elevated temperatures to achieve comparable oxidative addition and conversion [2].

Evidence DimensionCross-coupling catalyst requirements
Target Compound DataStandard Pd(0) or Pd(II) catalysts under mild heating
Comparator Or Baseline2-Chlorooxazole requires specialized electron-rich ligands (e.g., PCy3) or higher temperatures
Quantified DifferenceLower activation barrier for C-Br oxidative addition vs C-Cl
ConditionsSuzuki-Miyaura and Stille cross-coupling protocols

Procuring the bromide ensures broader compatibility with standard, cost-effective palladium catalysts, reducing process optimization time.

Processability: Avoidance of Cryogenic Lithiation (vs Unsubstituted Oxazole)

Functionalizing the C2 position of an unsubstituted oxazole requires deprotonation using strong bases (like n-BuLi or LiHMDS) at -78 °C to -15 °C. This 2-lithiooxazole intermediate is prone to equilibrating into an acyclic isonitrile enolate, which can lead to ring-opening byproducts and poor regioselectivity [1]. 2-Bromooxazole bypasses this entirely, acting directly as an electrophile in cross-couplings at > 0 °C to reflux temperatures, maintaining the integrity of the oxazole ring [2].

Evidence DimensionFunctionalization Temperature and Base Requirement
Target Compound Data> 0 °C to reflux; weak bases (e.g., K2CO3, CsF) for cross-coupling
Comparator Or BaselineUnsubstituted oxazole requires -78 °C and strong organolithium bases
Quantified DifferenceElimination of cryogenic conditions and highly reactive organometallic bases
ConditionsC2-arylation or alkylation workflows

Eliminating cryogenic organolithium steps simplifies scale-up manufacturability and allows the presence of base-sensitive functional groups.

Purity and Reproducibility: Avoidance of Halogenation Mixtures (vs In Situ Synthesis)

Attempting to synthesize 2-bromooxazoles in-house from 2-aminooxazoles via Sandmeyer-type reactions using copper(II) bromide often results in poor selectivity. Literature reports indicate such reactions yield difficult-to-separate mixtures, such as 21% of the desired 2-bromooxazole contaminated with 16% of 2,5-dibromooxazole [1]. Procuring high-purity commercial 2-bromooxazole provides a single, defined regiochemical starting point, eliminating the need for tedious chromatographic separations and preventing downstream yield loss [2].

Evidence DimensionPrecursor Purity and Reaction Selectivity
Target Compound DataCommercially procured 2-bromooxazole (>98% purity)
Comparator Or BaselineIn situ Sandmeyer synthesis yields ~21% mono-bromo and ~16% di-bromo mixtures
Quantified DifferenceAvoidance of ~40-50% byproduct formation and associated purification loss
ConditionsSandmeyer-type bromination of 2-aminooxazoles

Procuring the pre-halogenated compound prevents severe yield loss and tedious chromatographic separations associated with unselective halogenation.

Orthogonal Reactivity in Polyoxazole Synthesis (vs 2-Iodooxazole)

In the synthesis of complex polyoxazoles, chemoselectivity between different halogenated oxazoles is critical. While 2-iodooxazoles readily undergo direct Zn0 insertion under Knochel conditions to form oxazol-2-ylzinc nucleophiles, 2-bromooxazoles are poor substrates for direct zinc insertion [1]. This lack of reactivity toward zinc makes 2-bromooxazole an effective orthogonal electrophile; it remains intact during the generation of zincates elsewhere in the molecule, allowing it to be selectively utilized later in Pd-promoted Stille or Suzuki couplings [1].

Evidence DimensionDirect Zn0 Insertion Reactivity
Target Compound DataPoor substrate for direct Zn0 insertion (stable electrophile)
Comparator Or Baseline2-Iodooxazole smoothly transforms into oxazol-2-ylzinc reagents
Quantified DifferenceOrthogonal reactivity profile enabling selective sequential couplings
ConditionsKnochel conditions (Zn, LiCl, THF) for Negishi coupling precursors

Buyers designing complex polyoxazoles can use 2-bromooxazole when a stable electrophilic C2-handle is needed without risking premature metalation.

Pharmaceutical API Synthesis (Suzuki/Stille Arrays)

Where this compound is the right choice for installing 2-aryloxazole or 2-heteroaryloxazole motifs in drug discovery programs using high-throughput Suzuki-Miyaura or Stille cross-coupling arrays, bypassing the need for cryogenic lithiation [1].

Natural Product Total Synthesis

Where this compound is the right choice as a stable, electrophilic C2-synthon in the construction of complex macrolides and polyoxazole architectures. Its orthogonal reactivity allows it to survive zinc insertion conditions that would otherwise consume 2-iodooxazoles[2].

Click Chemistry and Bioconjugation Probes

Where this compound is the right choice as a precursor for 2-ethynyloxazoles via Sonogashira coupling with TMS-acetylene, enabling the creation of oxazole-based click-chemistry probes for in vitro and in vivo assays without unselective deprotonation[1].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromooxazole

Dates

Last modified: 08-15-2023

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